molecular formula C11H11NO2S B239248 2-Amino-3-(1-benzothiophen-3-yl)propanoic acid CAS No. 1956-23-6

2-Amino-3-(1-benzothiophen-3-yl)propanoic acid

Cat. No.: B239248
CAS No.: 1956-23-6
M. Wt: 221.28 g/mol
InChI Key: GAUUPDQWKHTCAX-VIFPVBQESA-N
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Description

“2-Amino-3-(1-benzothiophen-3-yl)propanoic acid” is a compound with the CAS Number: 1956-23-6 . It has a molecular weight of 221.28 g/mol and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(1-benzothien-3-yl)alanine . The InChI code is 1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 221.28 g/mol . The InChI code provides information about its molecular structure .

Scientific Research Applications

  • Synthesis of Estrogen Receptor Modulators : 2-Dimethylamino-1-benzothiophen-6-ol, an intermediate in the synthesis of selective estrogen receptor modulator Raloxifene and its analogs, showcases the relevance of 1-benzothiophene derivatives in pharmaceutical chemistry (Petrov, Popova, & Androsov, 2015).

  • Polymer Modification for Medical Applications : The modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, has been explored for potential medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Fluorescence Studies in Biological Assays : Derivatives of amino acids, including 3-(Naphthalen-1-ylamino)propanoic acid, have been used to enhance fluorescence in biological assays, indicating the potential of these compounds in bioanalytical applications (Frade, Barros, Moura, & Gonçalves, 2007).

  • Corrosion Inhibition in Materials Science : Amino acid-based imidazolium zwitterions, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, demonstrate significant corrosion inhibition for mild steel, highlighting their application in material protection (Srivastava et al., 2017).

  • Synthesis of Biologically Active Compounds : The synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones, underscores the significance of such compounds in pharmaceutical research (Orlinskii, 1996).

  • Anticancer Research : Novel Pt(II)-complexes using alanine-based ligands show potential in cancer research due to their ability to bind RNA biomedical targets and exhibit moderate cytotoxic activity on cancer cells (Riccardi et al., 2019).

  • Radiopharmaceutical Production : The automated synthesis of radiopharmaceuticals like 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid indicates the application of these compounds in PET imaging and medical diagnostics (Luo et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-3-(1-benzothiophen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUPDQWKHTCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-23-6
Record name 2-amino-3-(1-benzothiophen-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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